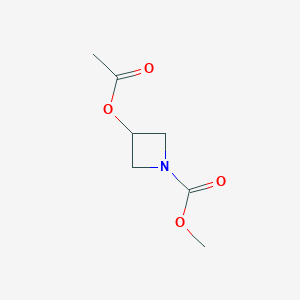

Methyl 3-acetoxyazetidine-1-carboxylate

Description

Methyl 3-acetoxyazetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring substituted with an acetoxy group at position 3 and a methyl ester at position 1. The azetidine ring, a saturated four-membered nitrogen-containing ring, introduces significant ring strain, influencing its reactivity and conformational flexibility.

Properties

Molecular Formula |

C7H11NO4 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

methyl 3-acetyloxyazetidine-1-carboxylate |

InChI |

InChI=1S/C7H11NO4/c1-5(9)12-6-3-8(4-6)7(10)11-2/h6H,3-4H2,1-2H3 |

InChI Key |

JVSIJJSLCQHHMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CN(C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetoxyazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with acetic anhydride and methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for Methyl 3-acetoxyazetidine-1-carboxylate may involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetoxyazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Oxo derivatives

Reduction: Amine derivatives

Substitution: Various substituted azetidine derivatives

Scientific Research Applications

Chemistry

Methyl 3-acetoxyazetidine-1-carboxylate serves as a building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, facilitating the creation of more complex molecules . This compound is particularly valuable in synthesizing other azetidine derivatives and related compounds that may exhibit unique properties.

Biology

In biological research, this compound has been investigated for its bioactive properties . Studies have shown that derivatives of methyl 3-acetoxyazetidine-1-carboxylate exhibit potential as antimicrobial agents and may possess anticancer properties . The carboxylate group significantly influences its biological activity, enhancing cellular permeability and efficacy as a prodrug .

Medicine

Research indicates that methyl 3-acetoxyazetidine-1-carboxylate could play a role in drug discovery, particularly in developing therapeutic agents targeting specific diseases. Its ability to modulate biochemical pathways makes it a candidate for further investigation in pharmacological studies .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of azetidine derivatives, including methyl 3-acetoxyazetidine-1-carboxylate. The results demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent antiproliferative activity (as low as 0.126 µM) against MDA-MB-231 cells . This suggests a promising avenue for targeted cancer therapies.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of azetidine derivatives. Methyl 3-acetoxyazetidine-1-carboxylate showed significant activity against resistant strains of Mycobacterium, indicating its potential for treating drug-resistant infections .

| Activity Type | Description | Observed Effects |

|---|---|---|

| Antimicrobial | Effective against resistant Mycobacterium strains | Significant inhibition observed |

| Anticancer | Cytotoxic effects on breast cancer cell lines | IC50 values as low as 0.126 µM |

| Mechanism Exploration | Interaction with specific enzymes/receptors | Modulation of biochemical pathways |

Mechanism of Action

The mechanism of action of Methyl 3-acetoxyazetidine-1-carboxylate involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by inhibiting or activating certain enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds are selected for comparison based on their structural similarity to Methyl 3-acetoxyazetidine-1-carboxylate:

Key Observations:

- Ester Group Impact : The methyl ester in Methyl 3-acetoxyazetidine-1-carboxylate offers lower molecular weight and higher volatility compared to the benzyl ester in Benzyl 3-acetylazetidine-1-carboxylate, which enhances steric hindrance and lipophilicity .

- Substituent Reactivity : The acetoxy group (ester) in the target compound is more hydrolytically labile than the acetyl (ketone) group in Benzyl 3-acetylazetidine-1-carboxylate, making the former more reactive under acidic or basic conditions .

- Conformational Flexibility : The azetidine ring’s puckering (quantified by Cremer-Pople coordinates) is influenced by substituents. For example, the hydroxy and methyl groups in Ethyl 3-hydroxy-3-methylazetidine-1-carboxylate may enforce a specific puckering geometry, altering solubility and intermolecular interactions .

Physicochemical Properties

Solubility and Stability:

- Methyl 3-acetoxyazetidine-1-carboxylate : Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to its ester groups. The acetoxy group may render it susceptible to hydrolysis, requiring storage under anhydrous conditions.

- Benzyl 3-acetylazetidine-1-carboxylate : Higher lipophilicity due to the benzyl group, favoring solubility in organic solvents like dichloromethane. The acetyl group enhances stability against hydrolysis compared to acetoxy .

- Azetidine-3-carboxylic acid : High water solubility due to its zwitterionic nature but prone to thermal decomposition due to ring strain .

Biological Activity

Methyl 3-acetoxyazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Azetidine derivatives have been studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of methyl 3-acetoxyazetidine-1-carboxylate, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Methyl 3-acetoxyazetidine-1-carboxylate can be characterized by its azetidine ring structure, which contributes to its biological activity. The presence of the acetoxy group enhances its reactivity and potential interaction with biological targets.

Chemical Formula : CHNO

Mechanisms of Biological Activity

The biological activity of methyl 3-acetoxyazetidine-1-carboxylate is primarily attributed to its ability to mimic natural substrates in enzymatic reactions. The compound's structure allows it to interact with various biomolecules, influencing several biochemical pathways.

-

Enzyme Inhibition :

- Methyl 3-acetoxyazetidine-1-carboxylate has shown potential as an inhibitor of certain enzymes involved in metabolic processes. This inhibition can lead to altered cellular functions, which may be beneficial in treating diseases characterized by dysregulated enzyme activity.

-

Antimicrobial Activity :

- Preliminary studies indicate that azetidine derivatives exhibit antimicrobial properties. Methyl 3-acetoxyazetidine-1-carboxylate has been tested against various bacterial strains, showing promising results in inhibiting growth.

-

Anti-inflammatory Effects :

- The compound may also exert anti-inflammatory effects through the modulation of inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.

Research Findings and Case Studies

Several studies have investigated the biological activities of methyl 3-acetoxyazetidine-1-carboxylate and related compounds. Below are notable findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.